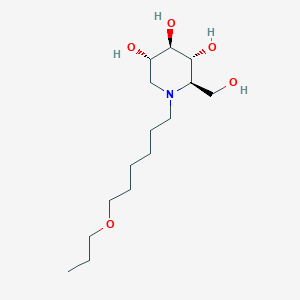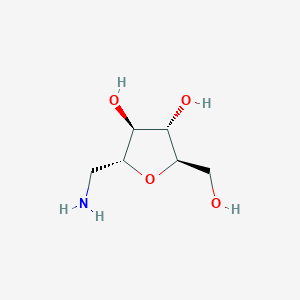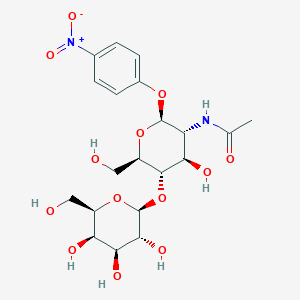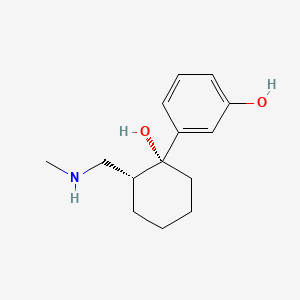
O,N-didesmethyltramadol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of O,N-didesmethyltramadol and related compounds often involves complex chemical reactions. For instance, Han et al. (2002) describe a highly diastereoselective addition of i-BuLi to a triethylmethylsulfinamide derived aldimine as a key step in synthesizing (R)-didesmethylsibutramine, highlighting the intricate methods used in synthesizing closely related compounds (Han et al., 2002).
Molecular Structure Analysis
The molecular structure of O,N-didesmethyltramadol has been elucidated through various spectroscopic methods. Arjunan et al. (2014) conducted comprehensive quantum chemical and spectroscopic investigations, including FTIR, FT-Raman, 1H, and 13C NMR studies, on O-desmethyltramadol hydrochloride to determine its structure and electronic properties (Arjunan et al., 2014).
Chemical Reactions and Properties
Research into the chemical reactions and properties of O,N-didesmethyltramadol involves understanding its interactions and transformations. For example, the study of its glucuronidation pathways provides insight into its metabolism and the enzymes involved, as detailed by Lehtonen et al. (2010), who explored the human UDP-glucuronosyltransferases responsible for O-desmethyltramadol's glucuronidation (Lehtonen et al., 2010).
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Metabolism : O,N-didesmethyltramadol has been studied for its pharmacokinetic properties and its presence in biological fluids like plasma, urine, and saliva. It has been identified as one of the main metabolites of tramadol, with studies focusing on its detection and quantification (Ardakani & Rouini, 2007).
Toxicology and Forensic Science : In toxicology and forensic investigations, the presence of O,N-didesmethyltramadol in biological samples has been crucial for understanding cases of tramadol poisoning or overdose. It is often detected alongside other tramadol metabolites in various biological matrices (Barbera et al., 2013).
Veterinary Medicine : The metabolite has been evaluated in veterinary medicine, particularly in the study of tramadol's efficacy and pharmacokinetics in animals like dogs and horses. This research is important for determining appropriate dosing and understanding the metabolism of tramadol in different species (Giorgi et al., 2009).
Chemical and Spectroscopic Analysis : There has been significant research into the chemical structure and properties of tramadol metabolites, including O,N-didesmethyltramadol. Such studies are essential for the development of analytical methods for drug and metabolite detection (Arjunan et al., 2014).
Drug Incorporation into Hair : Research has also explored how tramadol and its metabolites, including O,N-didesmethyltramadol, are incorporated into hair. This is significant for drug monitoring and forensic investigations (Yu et al., 2017).
Safety And Hazards
Zukünftige Richtungen
The potential selectivity and favorable side effect profile of desmetramadol compared to its prodrug, tramadol, makes it more suitable for clinical use . Although scientific evidence on the analgesic activity of tapentadol in both species remains limited, experimental studies indicate potential benefits in animals . This suggests that the apparent anti-depressant properties of tramadol may be at least partially mediated by desmetramadol, thus prolonging the duration of therapeutic benefit .
Eigenschaften
IUPAC Name |
3-[(1R,2R)-1-hydroxy-2-(methylaminomethyl)cyclohexyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-15-10-12-5-2-3-8-14(12,17)11-6-4-7-13(16)9-11/h4,6-7,9,12,15-17H,2-3,5,8,10H2,1H3/t12-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXNQQLTDXASSR-OCCSQVGLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCCCC1(C2=CC(=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90932422 | |
| Record name | 3-{1-Hydroxy-2-[(methylamino)methyl]cyclohexyl}phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90932422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O,N-didesmethyltramadol | |
CAS RN |
144830-18-2, 138853-73-3 | |
| Record name | 3-[(1R,2R)-1-Hydroxy-2-[(methylamino)methyl]cyclohexyl]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144830-18-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O,N-Didesmethyltramadol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138853733 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-{1-Hydroxy-2-[(methylamino)methyl]cyclohexyl}phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90932422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O,N-DIDESMETHYLTRAMADOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6F6QC876T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N,O-Didesmethyltramadol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0060851 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



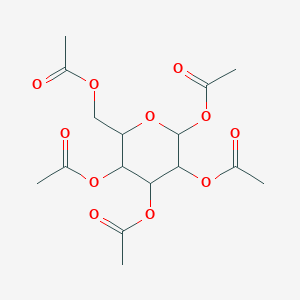

![N-[(4aR,7R,8R,8aR)-6,8-dihydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B1139846.png)
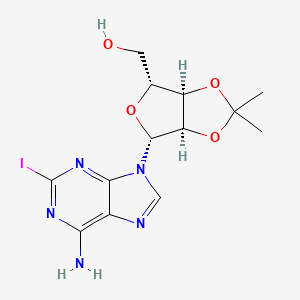
![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-chloro-2-iodopurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B1139851.png)

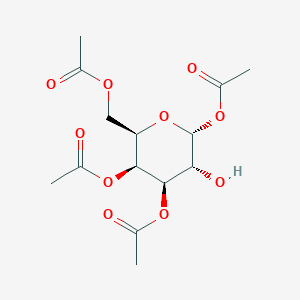
![(2R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B1139858.png)
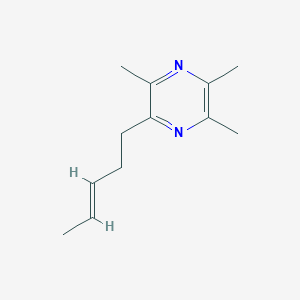
![5-Propan-2-ylbicyclo[2.2.2]oct-2-ene](/img/structure/B1139860.png)
